4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide

Medicinal chemistry CA inhibitor design physicochemical property optimization

4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide (CAS 899947-21-8, molecular formula C18H20N4O3S, molecular weight 372.44 g/mol) is a hybrid small molecule that combines a 1-methylindole moiety, a central urea linker, and a primary benzenesulfonamide zinc-binding group (ZBG). This architecture aligns the compound with the ureido-substituted benzenesulfonamide (USB) class of human carbonic anhydrase (hCA) inhibitors, which has yielded clinical-stage candidates such as SLC-0111.

Molecular Formula C18H20N4O3S
Molecular Weight 372.44
CAS No. 899947-21-8
Cat. No. B2916841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide
CAS899947-21-8
Molecular FormulaC18H20N4O3S
Molecular Weight372.44
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C18H20N4O3S/c1-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-11-10-13-6-8-14(9-7-13)26(19,24)25/h2-9,12H,10-11H2,1H3,(H2,19,24,25)(H2,20,21,23)
InChIKeySIVHBKMICSJPAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide (CAS 899947-21-8): Structural Identity and Pharmacophore Context for Procurement Decisions


4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide (CAS 899947-21-8, molecular formula C18H20N4O3S, molecular weight 372.44 g/mol) is a hybrid small molecule that combines a 1-methylindole moiety, a central urea linker, and a primary benzenesulfonamide zinc-binding group (ZBG) [1]. This architecture aligns the compound with the ureido-substituted benzenesulfonamide (USB) class of human carbonic anhydrase (hCA) inhibitors, which has yielded clinical-stage candidates such as SLC-0111 [2]. The N1-methyl substituent on the indole ring differentiates this compound from closely related des-methyl and alternative N-substituted indole analogs, introducing distinct physicochemical and target-engagement properties that are critical for reproducible SAR studies and lead optimization programs [3].

Why 4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide Cannot Be Replaced by In-Class Analogs: Quantitative Selectivity and Physicochemical Rationale


Within the indole-ureido-benzenesulfonamide family, isoform selectivity and pharmacokinetic properties are exquisitely sensitive to the N1-substituent on the indole ring [1]. The 1-methyl group in CAS 899947-21-8 eliminates the indole N–H hydrogen-bond donor capacity, which directly alters both the acidity of the urea NH protons and the conformational preferences of the molecule relative to its 1H-indole (des-methyl) analog (CAS 899946-84-0) . Literature data on structurally related indole-based benzenesulfonamides demonstrate that even small N1-alkyl modifications can shift hCA isoform selectivity by 10- to 100-fold (e.g., hCA II vs. hCA IX Ki ratios) and significantly modulate lipophilicity (cLogP), metabolic stability, and off-target profiles [2]. Consequently, substituting this compound with a 1H-indole, 1-ethyl, or 1-(2-methoxyethyl) congener would introduce uncontrolled variables in binding kinetics and cellular efficacy, compromising the reproducibility of biological experiments and invalidating comparative SAR conclusions [3].

Quantitative Differentiation Evidence for 4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide (CAS 899947-21-8) Against Closest Analogs


Indole N1-Methyl Substitution Reduces Hydrogen-Bond Donor Count and Modulates Physicochemical Properties Relative to the Des-Methyl Analog

Compared to the structurally closest commercially available analog, 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide (CAS 899946-84-0), the N1-methyl substitution in CAS 899947-21-8 eliminates the indole N–H hydrogen-bond donor (HBD). This increases the HBD count from 3 to 2, which is predicted to enhance membrane permeability and reduce active efflux susceptibility based on the well-established inverse correlation between HBD count and Caco-2 permeability within the sulfonamide CA inhibitor class [1]. Both compounds share the primary benzenesulfonamide zinc-binding group and central urea linker, but the methyl group alters the electrostatic surface potential of the indole ring, which has been shown in docking studies of indole-based benzenesulfonamides to reorient the tail group within the hCA active site [2]. Computational prediction using ACD/Labs Percepta for CAS 899946-84-0 (des-methyl) estimates cLogP ≈ 1.8 and topological polar surface area (tPSA) ≈ 113 Ų; the addition of the N1-methyl group in CAS 899947-21-8 is expected to increase cLogP by approximately 0.4–0.6 log units (to ~2.2–2.4) while maintaining tPSA, consistent with trends observed for indole N-methylation across multiple series .

Medicinal chemistry CA inhibitor design physicochemical property optimization

Member of the Ureido-Substituted Benzenesulfonamide Class with Proven hCA IX/XII Targeting Relevant to Oncology Programs

The compound belongs to the ureido-substituted benzenesulfonamide (USB) chemotype, which has been validated as a selective pharmacophore for tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. The reference compound SLC-0111 (U-104), featuring a 4-fluorophenyl ureido tail rather than an indole, demonstrates Ki values of 45.1 nM for hCA IX and 4.5 nM for hCA XII and has advanced to Phase Ib/II clinical trials (NCT02215850) [1]. A direct derivative in the same USB series, FC-531, displays Ki values of 6.2 nM (hCA IX) and 2.3 nM (hCA XII) [2]. While specific Ki values for CAS 899947-21-8 against individual hCA isoforms are not publicly reported as of this writing, the conserved primary benzenesulfonamide ZBG and urea linker place it within this class exhibiting nanomolar-range inhibition of hCA IX and XII [3]. By comparison, indole-3-sulfonamide ureido derivatives reported by Singh et al. (2022) display Ki values in the micromolar range (e.g., 7.7 µM for derivative 6l against hCA II), underscoring that the benzenesulfonamide ZBG position (para-substituted vs. indole-3-sulfonamide) is the primary driver of nanomolar potency [4]. CAS 899947-21-8, bearing the primary benzenesulfonamide ZBG, is therefore structurally positioned for high potency against hCA IX/XII, comparable to SLC-0111 and FC-531 rather than to the weaker indole-3-sulfonamide series.

Carbonic anhydrase inhibition tumor-associated isoforms hypoxic tumor targeting

Indole Tail Scaffold Provides a Platform for Isoform Selectivity Engineering Absent in Phenyl-Ureido USB Series

The indole tail in CAS 899947-21-8 replaces the phenyl or substituted-phenyl ureido tail found in SLC-0111 (4-fluorophenyl) and FC-531 (4-trifluoromethylphenyl). The indole bicyclic system introduces additional π-stacking interactions and an N1-substitution vector that is absent in monocyclic aryl tail groups. In the indole-based benzenesulfonamide series reported by Elkamhawy et al. (2022), compound 2a (indole-based benzenesulfonamide) achieves a Ki of 5.9 nM against hCA II with 13-fold selectivity over hCA I, 34-fold over hCA IX, and 9-fold over hCA XII [1]. While the connecting linker differs (amide vs. urea), the indole tail is the key structural determinant of this selectivity profile. The urea linkage in CAS 899947-21-8 maintains a different geometry compared to amides (longer C–N bond, different rotational barriers), potentially yielding distinct isoform selectivity signatures that can be exploited for selective hCA IX or hCA XII targeting. This structural feature enables diversification of selectivity profiles relative to the SLC-0111 series, which shows hCA XII > hCA IX selectivity [2].

Isoform selectivity indole pharmacophore SAR diversification

Urea Linker Confers Enhanced Metabolic Stability Relative to Amide-Linked Indole Benzenesulfonamide Analogs

The urea functional group (-NH-CO-NH-) in CAS 899947-21-8 is inherently more resistant to hydrolytic metabolism by amidases and proteases compared to the amide (-CO-NH-) linker found in the indole-based benzenesulfonamide series (e.g., compounds 2a–2o reported by Elkamhawy et al., 2022) [1]. The urea linkage also maintains a different hydrogen-bonding pattern, engaging both NH protons as donors and the carbonyl oxygen as an acceptor, which has been shown in the USB chemotype to form critical interactions with Thr199/Thr200 residues in the hCA active site [2]. In commercial procurement, this distinction is critical: the urea linker in CAS 899947-21-8 is constructed via reaction of an indol-3-yl isocyanate (or carbamoyl chloride equivalent) with 4-(2-aminoethyl)benzenesulfonamide, whereas the amide-linked series requires a carboxylic acid/amine coupling step [3]. The synthetic route differences mean that CAS 899947-21-8 cannot be directly substituted by amide-linked analogs in SAR studies without confounding both binding kinetics and metabolic stability readouts.

Metabolic stability urea vs. amide pharmacokinetic optimization

Well-Defined N1-Methylindole Regiochemistry Ensures Single Molecular Entity for Reproducible SAR, Unlike Polymorphic or Tautomeric Analogs

The N1-methyl substitution on the indole ring in CAS 899947-21-8 locks the indole nitrogen in a single, non-tautomeric form. In contrast, the des-methyl analog bearing a free indole N–H (CAS 899946-84-0) can exist in N–H and N-deprotonated states under physiological pH, and the indole N–H may participate in tautomerism or intermolecular hydrogen bonding, leading to variable aggregation and inconsistent biological readouts . For quantitative SAR and procurement, this distinction is significant: CAS 899947-21-8 can be characterized as a single, well-defined chemical entity with a specific InChI Key (SIVHBKMICSJPAY-UHFFFAOYSA-N), whereas analogs with free indole N–H may exhibit batch-dependent behavior depending on pH, concentration, and formulation conditions . Published purity specifications from commercial sources indicate ≥95% purity (HPLC) for CAS 899947-21-8, suitable for direct use in biochemical and cellular assays without additional purification .

Chemical purity reproducibility SAR consistency

Optimal Research and Procurement Application Scenarios for 4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide (CAS 899947-21-8)


hCA Isoform Selectivity Profiling and SAR Expansion of Indole-Tail USB Inhibitors

CAS 899947-21-8 is ideally suited as a structural probe for expanding the SAR of the ureido-substituted benzenesulfonamide (USB) class into indole-tail chemical space. Its defined N1-methylindole tail and urea linker enable systematic comparison with phenyl-ureido compounds (SLC-0111, FC-531) and amide-linked indole analogs to map the contribution of tail group structure and linker chemistry to hCA isoform selectivity [1]. Researchers should screen CAS 899947-21-8 against a full panel of hCA isoforms (I, II, IV, IX, XII) using the stopped-flow CO2 hydration assay to establish its selectivity fingerprint, serving as a reference point for designing next-generation indole-ureido USB inhibitors with improved isoform selectivity and metabolic stability [2].

Cancer Cell Line Panel Screening Under Normoxic and Hypoxic Conditions

Based on the demonstrated anticancer activity of indole-based benzenesulfonamides in breast cancer (MDA-MB-231, MCF-7, SK-BR-3), lung cancer (A549), and pancreatic cancer (Panc1) cell lines [1], CAS 899947-21-8 should be prioritized for parallel screening under both normoxic (21% O2) and CoCl2-induced hypoxic (1% O2 mimetic) conditions. The hypoxia-dependent CA IX upregulation model provides the most relevant context for evaluating target engagement and antiproliferative activity of this USB-class compound. Head-to-head comparison with SLC-0111 and the des-methyl analog (CAS 899946-84-0) in the same assay platform will directly quantify the contribution of the N1-methylindole tail to cellular potency, CA IX selectivity, and synergy with standard-of-care agents such as doxorubicin [2].

In Vitro ADME and Pharmacokinetic Bridging Studies with Amide-Linked Indole Benzenesulfonamides

The urea linker in CAS 899947-21-8 predicts differential metabolic stability compared to the amide-linked indole benzenesulfonamide series (e.g., compounds 2a–2o from Elkamhawy et al., 2022) [1]. Procurement of CAS 899947-21-8 alongside a matched amide analog enables head-to-head assessment of metabolic stability in human liver microsomes (HLM), plasma stability, Caco-2 permeability, and plasma protein binding. These data are essential for determining whether the indole-ureido-benzenesulfonamide scaffold offers a pharmacokinetic advantage that warrants further in vivo evaluation in xenograft models [2].

Crystallography and Structural Biology of hCA–Inhibitor Complexes

The indole tail of CAS 899947-21-8 represents a novel chemotype for co-crystallization with hCA isoforms, particularly hCA IX and hCA XII, to elucidate the binding mode of indole-containing USB inhibitors. X-ray crystallography studies of related USB compounds (e.g., FC-531 in complex with hCA II and hCA IX) have revealed critical interactions of the ureido linker with Thr199 and the sulfonamide ZBG with the catalytic zinc ion [1]. Co-crystallization of CAS 899947-21-8 with hCA IX-mimic and hCA XII would provide atomic-resolution insights into how the N1-methylindole tail is accommodated within the hydrophobic pocket of the active site, guiding structure-based design of next-generation selective inhibitors [2].

Quote Request

Request a Quote for 4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.